molecular formula C15H9Br2NO B13094571 6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one CAS No. 1416440-41-9

6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one

Cat. No.: B13094571
CAS No.: 1416440-41-9
M. Wt: 379.05 g/mol
InChI Key: ICWNTMDGRNBAEY-UHFFFAOYSA-N
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Description

6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the bromination of 4-phenylquinolin-2(1H)-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylquinolin-2(1H)-one: Lacks the bromine atoms and may have different biological activities.

    6-Chloro-4-(4-chlorophenyl)quinolin-2(1H)-one: Similar structure but with chlorine atoms instead of bromine.

    6-Fluoro-4-(4-fluorophenyl)quinolin-2(1H)-one: Contains fluorine atoms, which can alter its chemical and biological properties.

Uniqueness

6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one is unique due to the presence of bromine atoms, which can influence its reactivity and interaction with biological targets. The bromine atoms can also facilitate further functionalization through substitution reactions, making it a versatile compound for various applications.

Properties

CAS No.

1416440-41-9

Molecular Formula

C15H9Br2NO

Molecular Weight

379.05 g/mol

IUPAC Name

6-bromo-4-(4-bromophenyl)-1H-quinolin-2-one

InChI

InChI=1S/C15H9Br2NO/c16-10-3-1-9(2-4-10)12-8-15(19)18-14-6-5-11(17)7-13(12)14/h1-8H,(H,18,19)

InChI Key

ICWNTMDGRNBAEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NC3=C2C=C(C=C3)Br)Br

Origin of Product

United States

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